molecular formula C15H23Cl2NO B1397653 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride CAS No. 1219972-11-8

4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride

Cat. No. B1397653
M. Wt: 304.3 g/mol
InChI Key: NZRUTSDEWZONIV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a solid form and a molecular weight of around 253.81 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloropiperidine hydrochloride has been synthesized from piperidin-4-one hydrochloride, yielding tert-butyl-4-hydroxy pi-peridine-l-carboxylate and subsequently 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010).
  • The preparation of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a triple reuptake inhibitor with a unique piperidine-based structure, was achieved through various synthesis routes (Yamashita et al., 2015).
  • Synthesis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds demonstrated the configurational properties of piperidine derivatives (Didierjean et al., 2004).

Biological and Pharmacological Research

  • Studies have shown that certain piperidine derivatives, like 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, impact feeding behavior and metabolism in obese rats (Massicot et al., 1985).
  • Another study on 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride found its influence on satiety centers, indicating potential applications in obesity treatment (Massicot et al., 1984).

Application in Organic Synthesis

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate highlighted its role as a key intermediate in Vandetanib production (Wang et al., 2015).

properties

IUPAC Name

4-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRUTSDEWZONIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride

CAS RN

1219972-11-8
Record name Piperidine, 4-[2-chloro-4-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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